molecular formula C9H5BrN2O3 B581020 2-Bromo-5-nitro-1H-indole-3-carbaldehyde CAS No. 1246471-79-3

2-Bromo-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B581020
CAS No.: 1246471-79-3
M. Wt: 269.054
InChI Key: SOFYKVNGTHUQOO-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and an aldehyde group at the third position of the indole ring. It is commonly used in various chemical reactions and has significant applications in scientific research .

Preparation Methods

The synthesis of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from indole derivatives. One common method includes the bromination of 5-nitroindole followed by formylation to introduce the aldehyde group at the third position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reaction for formylation .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. These methods ensure high yield and purity of the final product, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

2-Bromo-5-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-5-amino-1H-indole-3-carbaldehyde, while oxidation of the aldehyde group results in 2-bromo-5-nitro-1H-indole-3-carboxylic acid .

Scientific Research Applications

2-Bromo-5-nitro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity allows for the construction of complex molecular structures.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives. It can act as a probe or a precursor in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use in the development of anti-cancer and anti-inflammatory agents. .

    Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-Bromo-5-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

Properties

IUPAC Name

2-bromo-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFYKVNGTHUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700076
Record name 2-Bromo-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-79-3
Record name 2-Bromo-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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